molecular formula C13H9NO4S B11824157 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B11824157
M. Wt: 275.28 g/mol
InChI Key: YRLXKGPNOMEQDX-UHFFFAOYSA-N
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Description

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₉NO₄S This compound features a thiophene ring substituted with a nitrophenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of 3-[5-(2-Aminophenyl)thiophen-2-yl]prop-2-enoic acid.

    Substitution: Formation of various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid is an organic compound characterized by a thiophene ring substituted with a nitrophenyl group, along with an acrylic acid moiety. This compound belongs to the class of nitrobenzenes and exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C13H9NO4S
  • Molecular Weight : 275.28 g/mol
  • CAS Number : 924873-00-7

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and IL-6, which are crucial in inflammatory pathways. The specific mechanisms are still under investigation, but preliminary studies suggest that this compound may interact with the NF-κB signaling pathway, leading to reduced inflammation in cellular models .

Antimicrobial Effects

The presence of both thiophene and nitrophenyl groups in this compound suggests potential antimicrobial activity. Similar compounds have demonstrated the ability to inhibit bacterial growth and may act against various pathogens through different mechanisms, including disrupting cell wall synthesis or inhibiting metabolic pathways .

Anticancer Potential

There is growing interest in the anticancer potential of compounds containing thiophene and nitrophenyl moieties. Initial studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through modulation of cell signaling pathways involved in proliferation and survival . Further research is necessary to elucidate its specific anticancer mechanisms.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has been shown to reduce the expression of inflammatory markers in human macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
  • Animal Models : Preliminary animal studies indicate that this compound may protect against LPS-induced mortality, supporting its role as a therapeutic candidate for treating inflammatory diseases .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. These interactions could pave the way for therapeutic applications, particularly in conditions characterized by inflammation or cancer .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acidStructureDifferent positional isomer of the nitrophenyl group
(2E)-3-[5-(4-bromophenyl)thiophen-2-yl]prop-2-enoic acidStructureContains a bromine substituent instead of a nitro group
(E)-3-[3-[(2-nitrophenyl)methyl]-2-propylimidazol-4-yl]-2-(thiophen...StructureContains an imidazole ring along with thiophene and nitrophenyl groups

Properties

Molecular Formula

C13H9NO4S

Molecular Weight

275.28 g/mol

IUPAC Name

3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)

InChI Key

YRLXKGPNOMEQDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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